molecular formula C20H19F2N3O3S B2399811 1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1226434-63-4

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No. B2399811
CAS RN: 1226434-63-4
M. Wt: 419.45
InChI Key: KRGKDOJVJOVKDS-UHFFFAOYSA-N
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Description

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole, also known as SB203580, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of p38 MAP kinase, a signaling molecule that is involved in a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.

Scientific Research Applications

Antiarthritic and Analgesic Activity

Research has demonstrated that imidazole derivatives exhibit significant antiarthritic and analgesic activities. A study highlighted the synthesis and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles as potent anti-inflammatory and analgesic agents, showing more potency than phenylbutazone and indomethacin in certain assays (Sharpe et al., 1985).

Histamine Antagonism

Imidazole compounds have been synthesized and evaluated for their potential as H3-receptor histamine antagonists, offering insights into the development of new treatments for allergies and related conditions. One study introduced a series of (phenoxyalkyl)imidazoles that showed promising results both in vitro and in vivo (Ganellin et al., 1996).

Aldehyde Dehydrogenase Inhibition

Another area of research involves the synthesis and structural assignment of nitrefazole, a 4-nitroimidazole derivative with a marked inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink et al., 1985).

Synthesis and Rearrangements

The synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles have been reported, with some compounds showing analgesic and antiinflammatory activities comparable to phenylbutazone (Guerrera et al., 1990).

Metal-Organic Frameworks (MOFs)

Research into MOFs has also utilized imidazole derivatives, with one study focusing on the synthesis of a Zn-based MOF for drug delivery applications. This MOF exhibited good water and thermal stability and was tested for its ability to load and release 5-fluorouracil, a chemotherapy medication (Qin et al., 2022).

Antibacterial Activity

Imidazole derivatives have been synthesized with potential antibacterial activity. A particular study on new fluorescent 3H-imidazo[4,5-e][2,1]benzoxazoles showed these compounds could serve as fluorophores with additional thermal rearrangement properties and antibacterial activities (Rezazadeh et al., 2015).

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S/c1-13(2)12-29-20-23-11-18(14-4-3-5-16(10-14)25(26)27)24(20)15-6-8-17(9-7-15)28-19(21)22/h3-11,13,19H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGKDOJVJOVKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole

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